Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester (E,E)-Farnesyl Thioacetate is an acetate derivative of (E,E)-Farnesyl Thiol ; a compound that shows inhibitory activity against human isoprenylcysteine carboxyl methyltransferase (Icmt) protein. Inhibitors of Icmt can be developed as another approach to anticancer drug development.

Brand Name: Vulcanchem
CAS No.: 340701-35-1
VCID: VC20872157
InChI: InChI=1S/C17H28OS/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+
SMILES: CC(=CCCC(=CCCC(=CCSC(=O)C)C)C)C
Molecular Formula: C17H28OS
Molecular Weight: 280.5 g/mol

Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester

CAS No.: 340701-35-1

Cat. No.: VC20872157

Molecular Formula: C17H28OS

Molecular Weight: 280.5 g/mol

* For research use only. Not for human or veterinary use.

Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester - 340701-35-1

Specification

CAS No. 340701-35-1
Molecular Formula C17H28OS
Molecular Weight 280.5 g/mol
IUPAC Name S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] ethanethioate
Standard InChI InChI=1S/C17H28OS/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+
Standard InChI Key HCAXFXKDAVLSIG-NCZFFCEISA-N
Isomeric SMILES CC(=CCC/C(=C/CC/C(=C/CSC(=O)C)/C)/C)C
SMILES CC(=CCCC(=CCCC(=CCSC(=O)C)C)C)C
Canonical SMILES CC(=CCCC(=CCCC(=CCSC(=O)C)C)C)C

Introduction

Chemical Structure and Properties

Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester belongs to the family of thioesters where the sulfur atom creates a distinctive thioether bond. The compound features a farnesyl-like structure with specific E,E configuration at positions 2 and 6 of the dodeca-2,6,10-trienyl chain, which is critical for its biochemical activity and recognition by relevant enzymes.

The basic chemical and physical properties of this compound are summarized in the following table:

PropertyDescription
Common NameThioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester
IUPAC NameS-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] ethanethioate
Alternative Names(E,E)-FarnesylThioacetate
CAS Registry Number340701-35-1
Molecular FormulaC17H28OS
Molecular Weight280.5 g/mol
Physical StateNot specified in available literature
SolubilityLimited information available; likely soluble in organic solvents
Chemical ClassificationThioester, Organosulfur compound
Functional GroupsThioester (S-C=O), Alkene (C=C)

The structure contains three methyl branches at positions 3, 7, and 11 of the dodeca-2,6,10-trienyl chain, creating a farnesyl-like scaffold that is recognized by various biochemical systems. The thioester linkage, formed between the sulfur atom and the carbonyl group, represents a high-energy bond that can facilitate various biochemical transformations.

Synthesis Methods

The synthesis of thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester can be achieved through several methods, primarily involving reactions between thioacetic acid and appropriate alcohol or alkene derivatives. These synthetic approaches highlight the versatility in preparing such compounds for various applications.

One common synthetic route involves the reaction of farnesol or farnesyl derivatives with thioacetic acid under specific reaction conditions. For instance, similar compounds have been synthesized by reacting farnesyl bromide with thiol compounds in ice-cold conditions with stirring . The specific methodology may involve:

  • Preparation of the farnesyl precursor with appropriate stereochemistry at positions 2 and 6

  • Activation of the precursor to facilitate nucleophilic substitution

  • Reaction with thioacetic acid to form the thioester linkage

  • Purification steps to isolate the desired product

Another approach may involve Mitsunobu-type reactions, which have been utilized for similar compounds. For instance, research has shown that allylic alcohols can be treated under Mitsunobu-type conditions with triphenylphosphine, diisopropyl azodicarboxylate, and thioacetic acid to yield corresponding thiolacetates .

Relationship to Farnesyl Derivatives

Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester shares structural similarities with several farnesyl derivatives that play important roles in biochemical processes. The farnesyl moiety, characterized by a 15-carbon isoprenoid chain, is a crucial component in various biological pathways, particularly in protein modification processes.

Related farnesyl derivatives include:

  • (E,E)-Farnesyl Thiol: A compound that functions as a farnesyltransferase inhibitor, blocking the farnesylation of proteins involved in cell signaling and regulation .

  • Farnesyl acetate: An ester form used in fragrance and food applications .

  • (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl stearate: A longer-chain ester derivative of the farnesyl group .

  • (2E,6E)-Farnesyl decanoate: Another ester variation with different chain length .

The structural relationship between these compounds highlights the versatility of the farnesyl scaffold in various applications, from biochemical research to fragrance and food industries.

Biochemical Significance

Protein Farnesylation

The thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester is structurally related to compounds involved in protein farnesylation, a critical post-translational modification process. Protein farnesyltransferase (FTase) catalyzes the addition of a farnesyl group to specific proteins, forming a thioether linkage with cysteine residues in target proteins .

This process is essential for the proper localization and function of many proteins, particularly those involved in signal transduction pathways. The farnesylation reaction can be represented as:

Farnesyl diphosphate + protein-cysteine → S-farnesyl protein + diphosphate

The structural similarity between thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester and the natural substrate of this reaction suggests potential interactions with the farnesyltransferase enzyme system.

Applications in Research and Industry

Medicinal Chemistry Applications

Thioesters like thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester have significant potential in medicinal chemistry, particularly in drug delivery systems owing to their unique properties. The high-energy thioester bond can be exploited for controlled release mechanisms in drug delivery applications.

Furthermore, the compound's structural relationship to farnesyltransferase substrates suggests potential applications in developing inhibitors for this enzyme. Farnesyltransferase inhibitors have been studied extensively as potential anti-cancer agents, as they can interfere with the function of oncogenic proteins like Ras that require farnesylation for proper cellular localization and activity .

Antiparasitic Research

Research has shown that compounds structurally related to thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester may have antiparasitic properties. For instance, studies on sulfur-containing compounds have demonstrated activity against parasites like Trypanosoma cruzi, the causative agent of Chagas' disease .

The mechanism of action for these antiparasitic effects often involves inhibition of essential enzymes in the parasites' metabolic pathways. For example, some compounds target squalene synthase (SQS), which catalyzes the first committed step in sterol biosynthesis .

Biochemical Tools

Due to their interaction with specific enzyme systems, compounds like thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester can serve as valuable tools in biochemical research. They can be used to study:

  • Protein farnesylation mechanisms

  • Structure-activity relationships in enzyme-substrate interactions

  • Post-translational modification pathways

  • Cell signaling processes dependent on protein prenylation

Structural Considerations and Molecular Interactions

The efficacy of thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester in various applications is closely tied to its molecular structure and the interactions it can form with biological targets. Research on related compounds has provided insights into these structure-activity relationships.

Studies on protein farnesyltransferase have shown that the isoprenoid substrate discrimination is dependent on specific structural features . The length of the isoprenoid chain is particularly important, with the farnesyl (15-carbon) chain being optimal for recognition by farnesyltransferase .

Theoretical studies on farnesyltransferase have provided evidence for thioether product coordination to the active-site zinc sphere . This coordination plays a crucial role in the enzyme's catalytic mechanism and represents a potential target for inhibitor design.

The E,E configuration at positions 2 and 6 of the dodeca-2,6,10-trienyl chain in thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester is likely critical for proper recognition by target enzymes, as stereochemistry significantly influences molecular interactions in biological systems.

Challenges and Future Directions

Despite the potential applications of thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester and related compounds, several challenges and research gaps remain. The literature on this specific compound is limited, suggesting opportunities for further investigation in various areas:

  • Comprehensive characterization of physical and chemical properties

  • Development of efficient and scalable synthesis methods

  • Exploration of specific biological activities and mechanisms of action

  • Investigation of structure-activity relationships through systematic modification of the basic scaffold

  • Evaluation of potential applications in drug delivery, enzyme inhibition, and as biochemical tools

Future research may focus on utilizing advanced computational methods to predict the compound's interactions with biological targets, followed by experimental validation of these predictions. Additionally, the development of analogs with enhanced properties for specific applications represents a promising direction for future work.

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